2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride

Description

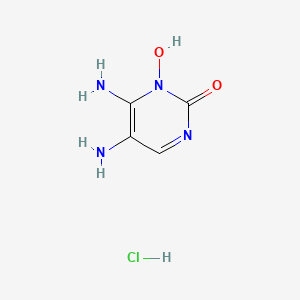

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. Key structural features include:

- 5,6-diamino substituents, enhancing solubility and reactivity for nucleophilic interactions.

- Hydrochloride salt form, improving stability and aqueous solubility for pharmaceutical applications.

Properties

CAS No. |

37440-41-8 |

|---|---|

Molecular Formula |

C4H7ClN4O2 |

Molecular Weight |

178.58 g/mol |

IUPAC Name |

5,6-diamino-1-hydroxypyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C4H6N4O2.ClH/c5-2-1-7-4(9)8(10)3(2)6;/h1,10H,5-6H2;1H |

InChI Key |

ATYDFBRSPHLFNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N(C(=C1N)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the introduction of hydroxy and amino groups through subsequent reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or aminated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrimidinone derivatives:

Key Observations:

- Substitution Patterns: The target compound’s 5,6-diamino and 1-hydroxy groups distinguish it from analogs like Cytarabine (sugar-modified) and 1MP (methyl-only). These groups may enhance interactions with enzymes or nucleic acids .

- Hydrochloride Salt: Shared with Cytarabine, this formulation improves bioavailability compared to neutral derivatives like thieno-pyrimidinones .

- Reactivity: Unlike 1MP, which undergoes hydrogen abstraction under UV light, the target’s amino and hydroxy groups may favor redox or nucleophilic reactions .

Physicochemical Properties

- Solubility: The hydrochloride salt and polar amino/hydroxy groups likely confer higher water solubility than lipophilic derivatives like 4(3H)-pyrimidinone with methoxymethyl chains .

- Acidity : The 1-hydroxy group (pKa ~8–10) may deprotonate under physiological conditions, affecting binding to targets like kinases or DNA .

Biological Activity

2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride (also known as 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration with two amino groups and a hydroxy group, contributing to its potential therapeutic applications.

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 178.58 g/mol

- CAS Number : 56830-58-1

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, potentially inhibiting the replication of certain viruses due to its structural similarity to nucleobases.

- Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further investigation in antibiotic development.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which can alter the function of target biomolecules.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral potential of pyrimidine derivatives. The findings indicated that derivatives similar to 2(1H)-pyrimidinone exhibited significant activity against viruses like vaccinia and cowpox. The mechanism was hypothesized to involve interference with viral replication processes through competitive inhibition of viral enzymes .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrimidine compounds demonstrated that 2(1H)-pyrimidinone showed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparative Analysis

To illustrate the unique properties of 2(1H)-pyrimidinone compared to other similar compounds, the following table summarizes key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHNO·HCl | Contains two amino groups and one hydroxy group; potential antiviral and antimicrobial activity |

| 2,4-Diamino-6-hydroxypyrimidine | CHNO | Lacks hydroxy group at position 1; primarily studied for its role as a pharmaceutical intermediate |

| 5,6-Diamino-2-thiouracil Hydrochloride | CHNOS·HCl | Contains sulfur; noted for potential antiviral properties |

| 2-Amino-4(3H)-pyrimidinone | CHNO | Different biological activity profiles; less studied than others |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride, and what experimental parameters influence yield?

- Methodology : Synthesis typically involves cyclocondensation of substituted malonamidine precursors with aldehydes or ketones under acidic conditions. For example, dihydropyrimidinone derivatives are synthesized via Biginelli-like reactions using HCl in DMF as a catalyst, followed by oxidation to yield pyrimidinones . Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of starting materials. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology : Use a combination of:

- Single-crystal X-ray diffraction (SCXRD) to resolve hydrogen-bonding networks and protonation states .

- 1H/13C NMR to verify substituent positions (e.g., amino and hydroxyl groups).

- LC-MS for molecular weight confirmation and purity assessment (>98% by HPLC) .

- FT-IR to identify functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹ for amino groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow GHS hazard classifications for similar pyrimidinones:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319) .

- Work under fume hoods to prevent inhalation of dust (H335) .

- Store in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodology :

- Compare experimental solubility (e.g., water, DMSO, ethanol) with computational predictions using Hansen solubility parameters .

- Example : For 4-amino-2(1H)-pyrimidinone derivatives, experimental solubility in water is <0.1 mg/mL, while DMSO solubility exceeds 50 mg/mL . Discrepancies may arise from protonation states or crystalline vs. amorphous forms.

Q. What strategies optimize the compound’s bioactivity in antimicrobial or antidiabetic studies?

- Methodology :

- Structure-activity relationship (SAR) : Modify substituents (e.g., alkyl chains, halogenation) to enhance membrane permeability or target binding .

- In vitro assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC assays or evaluate insulin-sensitizing effects in hepatocyte models .

- Data interpretation : Correlate activity with electronic properties (e.g., Hammett constants for substituents) .

Q. What mechanistic insights explain the compound’s role in disrupting pathogen resistance (e.g., fungal mlo resistance)?

- Methodology :

- Use genetic knockout models to identify target pathways (e.g., cytoskeleton disruption in mlo-mutant plants) .

- Compare with analogs (e.g., barbituric acid, uracil) to pinpoint functional group requirements .

- Employ molecular docking to predict interactions with pathogen proteins (e.g., β-tubulin) .

Q. How can researchers address challenges in characterizing hydrogen-bonding networks and π-π interactions in crystalline forms?

- Methodology :

- SCXRD analysis to measure intermolecular distances (e.g., face-to-face π-π stacking at ~3.7 Å) .

- DFT calculations to model electronic contributions to stacking .

- Thermogravimetric analysis (TGA) to assess stability of crystal lattice under thermal stress .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies using similar pyrimidinone derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.